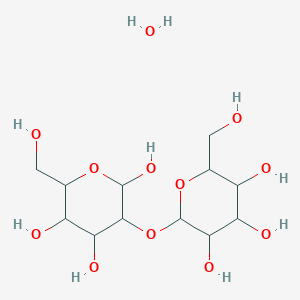

2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate

説明

α-Sophorose monohydrate: is a disaccharide composed of two glucose molecules linked by a β-1,2 bond. It is a component of sophorolipids, which are glycolipid biosurfactants produced by certain yeast species. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

特性

分子式 |

C12H24O12 |

|---|---|

分子量 |

360.31 g/mol |

IUPAC名 |

6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2 |

InChIキー |

WQUZRMGQKGHEDV-UHFFFAOYSA-N |

正規SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: α-Sophorose can be synthesized through several methods, including the Koenigs-Knorr reaction, acid reversion of glucose, and enzymatic reversion of glucose by β-glucosidases . One notable method involves the partial hydrolysis of stevioside with dilute acid, followed by charcoal column chromatography. The reaction mixture is heated in a boiling water bath, neutralized with sodium hydroxide, and treated with ion-exchange resins to remove salts .

Industrial Production Methods: Industrial production of α-Sophorose monohydrate often involves the use

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。